tert-Butyl indolin-5-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAUMPCFBPXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700596 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-06-4 | |
| Record name | 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Indolin 5 Ylcarbamate and Analogs
Strategic Approaches to Indoline (B122111) Ring System Construction
The indoline moiety is a privileged scaffold found in numerous biologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches for constructing the core ring system.
The formation of the indoline core is most commonly achieved through intramolecular cyclization reactions. Transition metal catalysis plays a pivotal role in many modern methods, offering high efficiency and broad substrate scope.
Domino and Cascade Reactions: Copper-catalyzed domino processes provide a highly efficient one-pot procedure for synthesizing indolines. For instance, a domino Cu-catalyzed amidation/nucleophilic substitution reaction starting from substituted 2-iodophenethyl mesylates can produce the indoline core in excellent yields. nih.gov Similarly, reduction and dearomatizing cyclization reactions can be used in a cascade sequence to generate novel N-fused polycyclic indolines. researchgate.net
Aza-Heck Cyclization: A palladium-catalyzed aza-Heck cyclization of N-aryl-N-hydroxy carbamates offers a versatile route to indoline scaffolds. This method is notable for its ability to accommodate various alkene substitutions and create challenging structures, such as those with fully substituted carbons at the C2 position, starting from readily accessible nitroarenes. nih.gov
Alkynyl Anilines Cyclization: The cyclization of 2-alkynylaniline derivatives, often prepared via Sonogashira coupling, is a significant approach for building the indole (B1671886) skeleton, which can subsequently be reduced to the indoline. mdpi.com Transition metals are typically required to induce the cyclization. mdpi.comrsc.org
| Method | Catalyst/Reagent | Key Precursor | Advantages | Reference |
|---|---|---|---|---|
| Domino Amidation/Substitution | Copper (Cu) | ortho-Iodophenalkyl mesylates | High efficiency, one-pot procedure, mild conditions. | nih.gov |
| Aza-Heck Cyclization | Palladium (Pd) | N-aryl-N-hydroxy carbamates | Tolerates alkene substitution, allows for complex topologies. | nih.gov |
| Reduction/Dearomatizing Cyclization | Iron (Fe) / Cu(OTf)₂ or TfOH | Nitro-substituted precursors | Direct access to polycyclic indolines in a two-step cascade. | researchgate.net |
| Alkynyl Aniline Cyclization | Palladium (Pd) | 2-Alkynylanilines | Easy access to diverse precursors via Sonogashira reaction. | mdpi.com |
To synthesize tert-Butyl indolin-5-ylcarbamate, the precursor must contain a functional group at the C-5 position that is either an amino group or can be converted into one. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring.
A common strategy involves beginning the synthesis with a substituted benzene derivative where the future C-5 position bears a nitro group or an amino group. nih.gov For example, a Friedel-Crafts type Michael addition can be used for the C5-alkylation of N-protected indolines using nitroolefins as the alkylating agent, catalyzed by Zn(OTf)₂. researchgate.net This demonstrates a method for direct functionalization at the C-5 position of a pre-formed indoline ring. The most nucleophilic C-5 carbon of the indoline attacks the nitroolefin, leading to the C-5 substituted product. researchgate.net
Alternatively, annelation strategies can construct the heterocyclic portion onto a pre-existing, appropriately substituted aromatic ring. An approach utilizing a Stille coupling followed by a 6π-electrocyclic ring closure of a trienecarbamate allows for the construction of the indoline ring system with control over substitution, including at the C-5 position. nih.gov
Introduction and Manipulation of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability under many conditions and its facile removal under acidic conditions. researchgate.netwikipedia.org In the context of this compound, the Boc group is integral to the final carbamate (B1207046) structure and is also used as a protecting group for the indoline nitrogen.
The protection of the indoline nitrogen as its N-Boc derivative is a common step to modulate its reactivity and prevent side reactions during subsequent functionalization steps. This is typically accomplished by reacting the indoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org Common bases include 4-dimethylaminopyridine (DMAP) or sodium hydroxide. wikipedia.org The N-Boc protected indoline is a stable intermediate amenable to further chemical transformations, such as directed lithiation for functionalization at other positions of the ring system. acs.org
| Reagent | Base/Catalyst | Typical Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water / THF | Aqueous conditions, 0°C to ambient temperature. | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Anhydrous conditions. | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None (on-water) | Water | Simple stirring of a suspension at ambient temperature. | wikipedia.org |
The formation of the carbamate at the C-5 position is the defining step in the synthesis of the target molecule. This transformation requires a precursor such as 5-aminoindoline. The amino group at the C-5 position can be reacted with a Boc-donating reagent to form the desired carbamate. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O), which reacts with the primary aromatic amine to furnish the N-Boc protected carbamate. This reaction is analogous to the N-Boc protection of other amines and typically proceeds under basic conditions.
Advanced Synthetic Protocols for Carbamate Formation
While the reaction of an amine with Boc₂O is a standard method, several other advanced protocols exist for the formation of carbamates, which could be applied to the synthesis of this compound.
Curtius Rearrangement: A carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped in situ with an alcohol, such as tert-butanol, to yield the corresponding carbamate. organic-chemistry.org For the target molecule, this would involve a precursor like indoline-5-carboxylic acid.
Three-Component Coupling: An efficient synthesis of carbamates can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org
Transcarbamoylation: In some cases, a carbamoyl group can be transferred from a donor molecule, such as methyl carbamate, to an alcohol in a tin-catalyzed transcarbamoylation reaction. organic-chemistry.org
These advanced methods provide alternative synthetic routes that may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions. organic-chemistry.orgorganic-chemistry.org
Reagents and Reaction Conditions for Carbamate Synthesis
The formation of a tert-butyl carbamate typically involves the reaction of an amine with an electrophilic carbonyl source. A primary method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reagent reacts with primary or secondary amines to form the corresponding N-Boc carbamate. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize acidic byproducts.
Another common approach involves the use of chloroformates, such as isobutyl chloroformate. In this method, a primary amine is first acylated to form a mixed anhydride (B1165640), which then reacts with another amine to yield the desired carbamate derivative. This multi-step, one-pot procedure is effective for creating specific carbamate linkages. google.com
Key variables that are optimized to ensure high yields and purity include the choice of solvent, reaction temperature, and the nature of the base. Solvents are selected based on the solubility of the reactants and their inertness to the reaction conditions, with dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and ethyl acetate being common choices. google.comvulcanchem.com Temperature control is crucial; many carbamoylation reactions are initiated at reduced temperatures (e.g., 0°C or -20°C) to manage the exothermic nature of the reaction and minimize side products, before being allowed to warm to room temperature. google.comvulcanchem.com
Table 1: Representative Reagents and Conditions for Carbamate Synthesis
| Carbamoylation Reagent | Base | Solvent | Temperature Conditions | Typical Substrates |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Pyridine, Triethylamine, or none | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temperature | Primary and secondary amines |
| Isobutyl chloroformate | N-Methylmorpholine (NMM) | Ethyl Acetate | -20°C to 20°C | Amino acids (e.g., N-BOC-D-serine) and primary amines (e.g., benzylamine) google.com |
| p-Nitrophenyl chloroformate | Pyridine or other amine base | Dichloromethane (DCM) | Room Temperature | Alcohols (to form activated carbonates), followed by amines acs.org |
| Carbon Dioxide (CO₂) | Cesium Carbonate (Cs₂CO₃) | Acetone, Dimethylformamide (DMF) | Room Temperature | Amino alcohols, primary amines acs.orgrsc.org |
Chemoenzymatic and Stereoselective Synthetic Pathways to Related Carbamates
Modern synthetic chemistry increasingly incorporates enzymatic methods to achieve high selectivity and operate under mild, environmentally friendly conditions. nih.gov For carbamate synthesis, biocatalysis offers a powerful alternative to traditional chemical methods.
Promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been exploited for their acyltransferase activity. nih.gov These enzymes can catalyze the aminolysis of carbonates (e.g., dibenzyl carbonate or diallyl carbonate) with a wide range of aliphatic and aromatic amines. nih.gov A significant advantage of this method is its ability to proceed in aqueous media, often resulting in high yields of the corresponding benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected products. nih.gov
For indole-containing compounds, multi-enzyme systems have been developed for the synthesis of complex molecules. For instance, a chemoenzymatic approach to carbazole derivatives utilizes a cascade of enzymes including a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH), a 3-ketoacyl-ACP synthase (NzsJ), and an aromatase/cyclase (NzsI). mdpi.comdntb.gov.ua By including additional enzymes like a tryptophan synthase subunit (PfTrpB) and an L-amino acid oxidase (LAAO), the synthesis can start from simple indole building blocks. mdpi.comnih.gov
Stereoselectivity is paramount when synthesizing chiral molecules. Asymmetric synthesis methods can control the formation of specific stereoisomers. One such strategy is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates, which can produce α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov The stereochemical outcome of such reactions is often directed by a chiral auxiliary attached to the substrate. nih.gov Similarly, the synthesis of cyclic carbamates from amino alcohols and carbon dioxide can proceed with high stereoselectivity, preserving the enantiomeric excess of the starting material. rsc.org
Table 2: Chemoenzymatic Approaches to Carbamate and Indole Synthesis
| Enzyme/System | Reaction Type | Substrates | Products | Key Features |
|---|---|---|---|---|
| Esterase from Pyrobaculum calidifontis (PestE) | Acyltransfer/Aminolysis | Amines (aliphatic, aromatic) and carbonates (dibenzyl, diallyl) | Cbz- and Alloc-protected carbamates nih.gov | Reaction occurs in water; high yields (up to 99%) nih.gov |
| NzsH, NzsJ, NzsI | Enzymatic cascade | Indole-3-pyruvate, pyruvate, acyl-thioesters | Carbazole derivatives mdpi.comdntb.gov.ua | Pilot studies show considerable substrate profile for acyl donors mdpi.com |
| PfTrpB, LAAO, NzsH | Enzymatic cascade | Indole derivatives | Indole-containing acyloins nih.gov | Provides access to structurally diverse indole intermediates nih.gov |
Purification and Isolation Techniques for Indoline Carbamates
Following the synthesis, the target indoline carbamate must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically employed.
The initial step is often an aqueous workup. The reaction mixture is quenched, frequently with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), and transferred to a separatory funnel. orgsyn.org The organic layer, containing the product, is washed sequentially with water, dilute acid (like HCl), a basic solution (like sodium bicarbonate, NaHCO₃), and finally a saturated brine solution. google.comorgsyn.org These washes serve to remove water-soluble impurities, unreacted basic or acidic reagents, and salts. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org
The resulting crude product often requires further purification. Two common methods are crystallization and column chromatography.
Crystallization is an effective technique for purifying solid compounds. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture, and the solution is slowly cooled, allowing for the formation of pure crystals of the desired compound, while impurities remain in the mother liquor. researchgate.net For indole and related compounds, solvent systems such as n-hexane or mixtures of methanol and water have proven effective. google.comresearchgate.netnih.gov The purity of the final product can often exceed 99%. researchgate.net
Silica Gel Chromatography is a versatile method used to separate compounds based on their differential adsorption to a stationary phase (silica gel). orgsyn.org The crude mixture is loaded onto a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through the column. Compounds with different polarities travel down the column at different rates, allowing for their separation and collection in distinct fractions. orgsyn.org This technique is particularly useful for separating products from impurities with similar solubility characteristics, which may be difficult to remove by crystallization alone.
Chemical Reactivity and Transformation Studies of Tert Butyl Indolin 5 Ylcarbamate
Reactivity of the Indoline (B122111) Ring System under Various Conditions
The reactivity of the indoline ring in tert-butyl indolin-5-ylcarbamate is influenced by the electron-donating nature of the nitrogen atom and the electronic effects of the carbamate (B1207046) substituent on the aromatic ring.
Electrophilic Aromatic Substitution Patterns on the Benzo Ring
The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the indoline nitrogen and the 5-carbamate group. The nitrogen atom is an ortho-, para-director, while the carbamate group's directing effect can be more complex.
Research on related systems, such as the nitration of N-Boc-indoline, has shown that electrophilic substitution can occur on the benzene ring. For instance, nitration of N-Boc-indoline with nitric acid in acetic anhydride (B1165640) can lead to the formation of nitro-substituted products. lookchem.com While specific studies on this compound are not widely available, it is anticipated that electrophilic attack would preferentially occur at positions ortho or para to the activating amino group of the indoline, considering the directing effect of the nitrogen atom. However, the bulky Boc group on the indoline nitrogen and the carbamate at the 5-position can sterically hinder certain positions and electronically influence the outcome. For example, in the Vilsmeier-Haack reaction, a formylation reaction, indole (B1671886) reacts with the Vilsmeier reagent to typically yield 3-formylindoles. nih.govresearchgate.netniscpr.res.in The presence of the 5-carbamoyl group would likely influence the position of formylation on the aromatic ring.
N-Substitution and Rearrangement Processes
The nitrogen atom of the indoline ring, while protected by the Boc group, can still participate in certain reactions. N-acylation and N-alkylation of indoles and indolines are common transformations. lookchem.comntu.edu.sgd-nb.inforesearchgate.netnih.govresearchgate.netnih.govuky.eduorganic-chemistry.org For this compound, direct N-acylation or N-alkylation would require prior deprotection of the Boc group. However, under certain conditions, rearrangement processes involving the Boc group or the entire substituent at the nitrogen could occur, although specific examples for this compound are not prevalent in the literature.
Deprotection Chemistry of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. sigmaaldrich.comncl.res.innih.govresearchgate.net The deprotection of the Boc group in this compound can be achieved through several methods, each with its own mechanism and selectivity.
Acid-Mediated Boc Deprotection Mechanisms
Acid-mediated deprotection is the most common method for removing a Boc group. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. researchgate.netrsc.orgresearchgate.netmasterorganicchemistry.comnih.govacsgcipr.org
Common acidic reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. researchgate.netrsc.orgresearchgate.netmasterorganicchemistry.comnih.govacsgcipr.org The choice of acid and solvent can be crucial for substrates with other acid-sensitive functional groups. For instance, aqueous phosphoric acid has been reported as a mild and selective reagent for Boc deprotection. researchgate.netnih.gov
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild heating |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50°C |
This table presents a selection of common acidic reagents and their typical reaction conditions for the deprotection of the Boc group.
Thermal Deprotection Strategies and Selectivity
Thermal deprotection offers an alternative to acid-mediated methods, particularly for compounds that are sensitive to strong acids. This method typically involves heating the Boc-protected compound in a suitable solvent or even under solvent-free conditions. rsc.orgyoutube.comdicp.ac.cn The mechanism is believed to proceed through a concerted process involving the formation of isobutylene (B52900), carbon dioxide, and the free amine. dicp.ac.cn
Continuous flow chemistry has emerged as a powerful tool for thermal deprotection, allowing for precise temperature control and short reaction times. rsc.orgyoutube.com Studies have shown that the thermal lability of the Boc group is influenced by the nature of the amine it protects. For instance, N-Boc groups on heteroaromatic amines like indoles are generally more labile than those on alkyl amines. rsc.org This difference in reactivity allows for selective deprotection in molecules containing multiple Boc groups. rsc.org
Table 2: Thermal Deprotection of N-Boc Amines in Continuous Flow
| Substrate Type | Solvent | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| N-Boc Imidazole | TFE | 150 | 98 | rsc.org |
| N-Boc Indole | TFE | 150 | 98 | rsc.org |
| N-Boc Aniline | TFE | 240 | 93 | rsc.org |
| N-Boc Phenethylamine | TFE | 240 | <10 | rsc.org |
This table summarizes the results of thermal deprotection of various N-Boc protected amines in a continuous flow system, highlighting the effect of the amine structure on reactivity. TFE = Trifluoroethanol.
Reductive Deprotection Methodologies
Reductive methods for Boc deprotection are less common but can be useful when both acidic and thermal conditions are not suitable. One approach involves the use of silanes in the presence of a catalyst. For example, a catalytic protocol using the tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl carbamates. nih.gov
Catalytic hydrogenation is another potential reductive method. While the Boc group is generally stable to catalytic hydrogenation conditions used for the reduction of other functional groups, such as nitro groups or double bonds, specific catalysts and conditions can be employed for its removal. researchgate.netelsevierpure.com For instance, ruthenium complexes have been shown to effectively catalyze the asymmetric hydrogenation of N-Boc-indoles to the corresponding indolines. researchgate.netelsevierpure.com This suggests that under certain catalytic hydrogenation conditions, the Boc group can be cleaved.
Table 3: Reductive Deprotection Approaches for N-Boc Group
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Ru complex | Can be selective depending on catalyst and conditions. researchgate.netelsevierpure.com |
| Silane-based Reduction | Triethylsilane, Magic Blue | Mild conditions. nih.gov |
This table outlines some of the reductive methodologies that can be employed for the removal of the N-Boc protecting group.
Functional Group Transformations at the Carbamate Moiety
The carbamate group in this compound is a versatile functional handle, allowing for deprotection to the free amine or further derivatization.
Hydrolysis and Transamidation Reactions of Carbamates
Hydrolysis: The most common transformation of the tert-butyl carbamate group is its hydrolytic cleavage to reveal the parent amine, 5-aminoindoline. This deprotection is typically achieved under acidic conditions. The tert-butyl group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. researchgate.netorganic-chemistry.org The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The subsequent decarboxylation of the resulting carbamic acid yields the free amine.
Thermolytic deprotection of N-Boc groups can also be achieved in the absence of an acid catalyst by heating in a suitable solvent in a continuous flow reactor. beilstein-journals.org For instance, N-Boc aryl amines have been shown to be deprotected at elevated temperatures. beilstein-journals.org
| Reagent/Conditions | Product | Notes |
| Trifluoroacetic acid in Dichloromethane | 5-Aminoindoline | Standard and efficient method for Boc deprotection. |
| HCl in Dioxane/Methanol | 5-Aminoindoline hydrochloride | Yields the amine salt, which may be desirable for subsequent steps. |
| Silica gel in refluxing Toluene | 5-Aminoindoline | A milder, heterogeneous method for hydrolysis of tert-butyl esters, which can be applicable to carbamates. researchgate.net |
| Oxalyl chloride in Methanol | 5-Aminoindoline | A mild method for deprotection of N-Boc groups on various aromatic substrates at room temperature. researchgate.net |
| Heating in Trifluoroethanol (TFE) | 5-Aminoindoline | Thermolytic deprotection in a continuous flow system. beilstein-journals.org |
Transamidation: The direct conversion of a carbamate to a different amide or carbamate (transamidation) is a less common but synthetically useful transformation. While specific examples involving this compound are not prevalent in the literature, general methods for the transamidation of secondary amides have been developed. One such method involves the use of tert-butyl nitrite (B80452) to generate an N-nitrosamide intermediate, which then reacts with a variety of amines at room temperature without the need for a metal catalyst or additives. clockss.org This type of methodology could potentially be applied to this compound for the synthesis of novel urea (B33335) or carbamate derivatives.
Derivatization at the Carbamate Nitrogen
While the primary reactivity of the Boc-carbamate involves its removal, derivatization at the carbamate nitrogen itself is also possible, although less common. Such reactions would typically require deprotonation of the N-H bond followed by reaction with an electrophile. However, the acidity of the carbamate N-H is relatively low, often necessitating the use of strong bases. For many synthetic applications, it is more straightforward to deprotect the Boc group and then perform derivatization on the resulting free amine.
Palladium-Catalyzed Coupling Reactions Involving Indoline Substrates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the indoline scaffold is a suitable substrate for such transformations. researchgate.net While direct coupling reactions on the C-H bonds of the indoline ring of this compound are conceivable, more commonly, a halogenated derivative, such as N-Boc-5-bromoindoline or N-Boc-5-iodoindoline, is employed. The Boc protecting group is generally stable under the conditions of many palladium-catalyzed reactions. researchgate.net
The general catalytic cycle for these reactions involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the indoline substrate with an alkene. organic-chemistry.org For example, a halogenated N-Boc-indoline could be coupled with various acrylates or styrenes in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org
Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds between the indoline core and various aryl or vinyl boronic acids or their esters. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org A halogenated N-Boc-indoline could be coupled with a wide range of primary or secondary amines, or even ammonia (B1221849) equivalents, to introduce a new amino substituent at the 5-position of the indoline ring. wikipedia.orgatlanchimpharma.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.comrug.nl
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Potential Product | Catalyst System (General) |
| Heck Reaction | N-Boc-5-haloindoline | Alkene (e.g., n-butyl acrylate) | tert-Butyl 5-(alkenyl)indolin-1-ylcarbamate | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) |
| Suzuki Coupling | N-Boc-5-haloindoline | Arylboronic acid | tert-Butyl 5-(aryl)indolin-1-ylcarbamate | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | N-Boc-5-haloindoline | Amine (e.g., morpholine) | tert-Butyl 5-(morpholino)indolin-1-ylcarbamate | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
Applications in Medicinal Chemistry and Drug Discovery Research
tert-Butyl Indolin-5-ylcarbamate as a Building Block for Bioactive Molecules
The indoline (B122111) core of this compound, coupled with its reactive carbamate (B1207046) group, provides a foundation for creating diverse chemical libraries. Medicinal chemists utilize this scaffold to systematically explore structure-activity relationships (SAR), leading to the identification of potent and selective drug candidates.
Scaffold Diversification via Functionalization at the Indoline Core and Carbamate
The this compound structure allows for chemical modifications at several key positions. The nitrogen atom of the indoline ring (N-1) and the aromatic ring system are common sites for introducing various substituents to modulate the compound's physicochemical properties and biological activity. For instance, acylation at the N-1 position with different acid chlorides can introduce a range of functional groups. nih.gov
Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the carbamate can be removed to yield a primary amine. acs.org This amine serves as a handle for further derivatization, such as the formation of ureas, thioureas, and amides, thereby expanding the chemical space accessible from this starting material. nih.govacs.org This strategic functionalization is crucial for optimizing the interaction of the resulting molecules with their biological targets.
Design and Synthesis of Indoline-Based Analogs
The synthesis of indoline-based analogs often begins with the modification of the this compound scaffold. For example, in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), researchers have synthesized a series of indoline derivatives. acs.orgnih.gov Starting from 5-nitroindoline, which can be readily converted to the corresponding carbamate, various functional groups were introduced at the N-1 and C-5 positions. nih.gov These modifications aimed to enhance the inhibitory potency and selectivity of the compounds. acs.orgnih.gov
Similarly, indoline derivatives have been designed as selective α1A-adrenoceptor antagonists for potential use in treating benign prostatic hyperplasia. nih.gov The synthesis of these analogs involves strategic modifications of the indoline core to achieve high potency and selectivity for the target receptor. nih.gov
Biological Target Engagement and Mechanistic Investigations
Derivatives of this compound have been shown to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.
Inhibition of Enzyme Systems (e.g., 5-LOX/sEH) by Indoline Derivatives
A significant area of research has focused on developing indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the inflammatory cascade. acs.orgnih.govacs.org By simultaneously inhibiting these two enzymes, these compounds can effectively reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids. acs.org
One notable derivative, compound 73, emerged from these studies as a potent dual inhibitor with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.gov The development of such dual-action inhibitors represents a promising strategy for creating more effective anti-inflammatory drugs. nih.gov The indole (B1671886) structure itself is recognized as a valuable scaffold for designing 5-LOX inhibitors. nih.gov
Modulators of Receptor Pathways (e.g., Orexin (B13118510) Receptors, IRAK4)
Orexin Receptors: The orexin system, consisting of orexin peptides and their receptors (OX1R and OX2R), plays a crucial role in regulating sleep-wake cycles. researchgate.netfrontiersin.org Consequently, orexin receptor antagonists are being investigated as potential treatments for insomnia. nih.govmdpi.com Indole derivatives have been identified as a class of compounds with orexin receptor antagonist activity. nih.gov The structural framework of these indole-based compounds is considered important for their activity at orexin receptors. researchgate.net
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. nih.govnih.gov Its inhibition is a therapeutic target for various inflammatory and autoimmune diseases, as well as certain cancers. nih.gov Molecular modeling studies have shown that the indoline ring can fit into a hydrophobic pocket of the IRAK4 active site, forming a crucial interaction with the gatekeeper residue Tyr262, which is considered essential for IRAK4 inhibition. mdpi.com This suggests that indoline-based scaffolds hold promise for the design of novel IRAK4 inhibitors. mdpi.com
Investigation of Anti-inflammatory Activities and Related Pathways
Derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.govresearchgate.net In a study investigating a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govscispace.com Notably, compounds 4i and 4a showed inhibition percentages of 54.239% and 54.130%, respectively, which were comparable to the standard drug indomethacin. nih.govnih.gov These findings highlight the potential of this chemical class in the development of new anti-inflammatory agents.
Structure-Activity Relationship (SAR) Studies of Functionalized Indolines
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For functionalized indolines, these studies have been instrumental in optimizing potency and selectivity for various biological targets. mdpi.com
SAR investigations involve the systematic modification of a lead compound's structure to identify key pharmacophoric features and understand the influence of different substituents on efficacy. acs.org For example, in the development of tricyclic indoline resistance-modifying agents (RMAs) against MRSA, SAR studies revealed that a halogen (specifically bromine or chlorine) at the R₂ position of the indoline ring is essential for activity. acs.org Moving the bromine to other positions or replacing it with methyl or methoxy (B1213986) groups led to a significant loss of activity. acs.org
The specific placement and nature of substituents on the indoline ring have a profound impact on biological outcomes.
Halogenation : As noted, halogenation at specific positions can be critical. In the case of the tricyclic indoline RMAs, maintaining a bromine at the R₂ position was necessary, while adding a fluorine at the R₄ position slightly improved activity and reduced mammalian toxicity. acs.org
Indole Nitrogen Substitution : The substituent on the indole nitrogen plays a significant role. QSAR studies on indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) showed that a lipophilic residue with relatively large dimensions on the indole nitrogen is favorable for good activity. nih.govnih.gov In contrast, N-alkoxy substitutions of increasing carbon length on indole-3-carbinol (B1674136) (I3C) derivatives led to a striking increase in their anti-proliferative efficacy in human breast cancer cells. nih.gov
C-3 Position : For indole-2-carboxylates acting as antagonists at the glycine (B1666218) binding site, the side chain at the C-3 position is crucial. The terminal phenyl ring of this side chain is thought to lie in a non-hydrophobic pocket of limited size. nih.gov
Other Ring Positions : In the development of oxindole (B195798) derivatives with antiproliferative activity, studies showed that small substituents on the phenyl moiety enhanced potency. bohrium.com The preferred substitution pattern in some active compounds was identified as 6-methoxy and 7-methyl. bohrium.com
The following table summarizes the impact of different substitution patterns on the biological activity of indoline derivatives based on various studies.
| Scaffold | Substitution Position | Substituent Type | Impact on Biological Activity | Reference |
| Tricyclic Indoline | R₂ (5-position) | Halogen (Br, Cl) | Essential for resistance-modifying activity | acs.org |
| Tricyclic Indoline | R₂ (5-position) | Methyl, Methoxy, H | Abolished or greatly diminished activity | acs.org |
| Indoloacetamides | Indole Nitrogen | Lipophilic residue | Favorable for ICMT inhibitory activity | nih.govnih.gov |
| Oxindole Derivatives | Phenyl Moiety | Small substituents | More potent antiproliferative activity | bohrium.com |
| Indole-3-Carbinol | Indole Nitrogen | N-alkoxy chain | Increased carbon length enhanced anti-proliferative efficacy | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to create a predictive model that links the chemical structure of compounds to their biological activity. iupac.orgyoutube.com This computational approach is a key step in modern drug development. neliti.com
QSAR studies have been successfully applied to various indole derivatives to guide the design of more potent compounds. For a series of indoloacetamides, multivariate analytical tools like principal component analysis (PCA) and comparative molecular field analysis (CoFA) were used to develop a predictive QSAR model for ICMT inhibitory activity. nih.govnih.gov This model concluded that activity is enhanced by a lipophilic group on the indole nitrogen and a less lipophilic, electron-rich phenyl ring with no bulky substituents. nih.gov
Similarly, a QSAR study on 30 indole derivatives as anti-proliferative agents against breast cancer cells (MCF-7) utilized methods including multiple linear regression (MLR) and artificial neural networks (ANN). neliti.com The resulting models helped to interpret the compounds' activity based on electronic and topological descriptors. neliti.com For indole-2-carboxylates, QSAR analysis indicated that affinity for the glycine binding site decreases with the lipophilicity and steric bulk of substituents on the terminal phenyl ring of the C-3 side chain, while it increases with electron-donating groups at the para position. nih.gov
Preclinical Evaluation and Translational Research Perspectives
The journey of a drug candidate from the laboratory to the clinic involves rigorous preclinical evaluation. This stage assesses the compound's biological activity in non-human systems and its potential for further development.
Preclinical assessment begins with in vitro (in the lab) and progresses to in vivo (in living organisms) studies to characterize a compound's biological effects.
In Vitro Studies : These experiments often use cell lines to determine a compound's efficacy and mechanism of action. For example, substituted 1,3-dihydroindole-2-ones have been tested for their antiproliferative activities against various cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and PC3 (prostate). bohrium.com Similarly, some spirooxindole derivatives showed potent in vitro activity against MERS-CoV. researchgate.net The antioxidant activity of C-3 substituted indole derivatives was evaluated using human red blood cells as a cell model, which also helped assess cytoprotective properties against oxidative damage. nih.gov
In Vivo Studies : Compounds that show promise in vitro are then tested in animal models to evaluate their efficacy and effects on a whole organism. Indole-2-carboxylate derivatives demonstrated potent in vivo activity by inhibiting NMDA-induced convulsions in mice when administered intravenously and orally. nih.gov The antitumor effects of substituted 1,3-dihydroindole-2-ones were evaluated in mouse and rat xenograft models, where the compounds were administered to observe tumor regression. bohrium.com In another study, a series of indoline and indole derivatives designed as α₁A-adrenoceptor antagonists were tested in a benign prostatic hyperplasia (BPH) rat model, where they were shown to significantly decrease micturition frequency. acs.org
The table below provides examples of preclinical models used to evaluate indoline derivatives.
| Compound Type | In Vitro Model | In Vivo Model | Biological Activity Investigated | Reference |
| Substituted 1,3-dihydroindole-2-ones | MCF-7, A2780, PC3 cell lines | Mouse and rat xenografts | Antiproliferative, Antitumor | bohrium.com |
| Indole-2-carboxylates | [³H]glycine binding assay | NMDA-induced convulsion model in mice | Glycine site antagonist | nih.gov |
| Indoline/Indole Derivatives | Cell-based calcium assays | BPH rat model | α₁A-Adrenoceptor antagonism | acs.org |
| C-3 Substituted Indole Derivatives | Human red blood cells | Not specified | Antioxidant, Cytoprotective | nih.gov |
Understanding a drug's metabolic fate is crucial for its development. Metabolic stability assays measure how susceptible a compound is to being broken down by metabolic enzymes, which influences its half-life and bioavailability. youtube.com Metabolite identification studies characterize the structures of the breakdown products, which can have their own activity or toxicity.
Studies on indole derivatives have shown that the indole ring is subject to metabolic oxidation. nih.gov Oxidation at the 3-position of the indole ring, often followed by glycosylation or further oxidation, can lead to degradation. nih.gov This metabolic instability can be addressed through structural modifications. For instance, introducing an electron-withdrawing group at the 3-position of an indole-based androgen receptor (AR) antagonist improved its metabolic half-life in mouse models. nih.gov
In another study, benzoyl indoles were developed as reversal agents for ABCG2-mediated multidrug resistance. These compounds were found to be significantly more metabolically stable in human liver microsomes compared to the potent but unstable inhibitor Ko143. nih.gov The identification of metabolites for a novel indole-based compound with β-adrenolytic activity was performed in vivo in rats and in vitro using rat liver microsomes. nih.gov This study identified several phase I metabolites (from hydroxylation) and phase II metabolites (from conjugation with glucuronic acid or sulfate), indicating extensive metabolism. nih.gov Such studies are essential for predicting a drug's behavior in humans and designing compounds with improved pharmacokinetic profiles. youtube.com
Role in Chemical Probes and Methodological Development
Utilization in Chemical Probe Synthesis
Chemical probes are essential small molecules used to study and manipulate biological systems. The design of these probes often requires a scaffold that can be systematically modified to include reactive groups and reporter tags. The indoline (B122111) structure, functionalized with a protected amine, is an ideal starting point for such endeavors.
Activity-based probes (ABPs) are a class of chemical probes designed to covalently bind to the active site of specific enzymes, allowing for the visualization and quantification of enzyme activity directly in complex biological samples. The synthesis of an ABP requires a scaffold, a reactive "warhead" to bind the target, and a reporter tag (e.g., a fluorophore or biotin) for detection.
While direct synthesis of an ABP from tert-butyl indolin-5-ylcarbamate is not extensively documented, its structure is highly amenable to such applications. The Boc-protected amine at the C-5 position serves as a latent nucleophile. broadpharm.com Under mild acidic conditions, the Boc group can be removed, revealing a primary amine. broadpharm.com This amine can then be readily acylated with a variety of moieties, including reporter tags or linkers connected to a reactive warhead. This modular approach allows for the systematic generation of a library of probes based on the indoline scaffold to target specific enzyme families. For instance, the liberated amine could be coupled to moieties designed to target kinases, proteases, or glycosidases.
Contributions to Asymmetric Synthesis Methodologies
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern drug discovery. nih.gov The indoline scaffold often contains stereocenters, and developing methods to control their configuration is a major research focus.
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. nih.gov
For substituted indolines, catalytic kinetic resolution represents a practical route to obtaining optically pure materials. nih.gov For example, if this compound were to be functionalized at the C-2 position to create a racemic center, kinetic resolution could be employed for its separation. The electronic nature of the carbamate (B1207046) group at the C-5 position would play a crucial role in influencing the stereochemical outcome of the resolution by modulating the electronic properties of the aromatic ring and potentially interacting with the catalyst system.
Transition metal-catalyzed C-H activation has become a transformative tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to building molecular complexity. bohrium.comresearchgate.net Rhodium catalysts, in particular, have been extensively used for the C-H functionalization of indole (B1671886) and indoline scaffolds. bohrium.comnih.govnih.gov
| Reaction Type | Catalyst System | Position Functionalized | Key Feature | Reference |
|---|---|---|---|---|
| C-H Annulation | [Rh(III)] | C2 and C7 | Synthesis of carbazoles from indoles and alkynes. | bohrium.com |
| C-H Functionalization by Carbenoid | Rh₂(S-NTTL)₄ | C3 | Enantioselective formation of α-indolylacetates. | nih.gov |
| C-H Alkylation | [Rh(III)] | C4 | Requires a weakly coordinating directing group on the indole nitrogen. | researchgate.net |
| Atroposelective C-H Annulation | [Rh(III)] | C2 | Dynamic kinetic resolution leads to axially chiral indoles. | nih.gov |
Application in Cycloaddition Approaches for Complex Scaffolds
Cycloaddition reactions are powerful methods for constructing cyclic and polycyclic molecules in a single step, often with high stereocontrol. The electron-rich indole and indoline rings are excellent substrates for various cycloaddition reactions, leading to the rapid assembly of complex molecular architectures that are valuable in drug discovery.
The tert-butylcarbamate (B1260302) group at the C-5 position of the indoline ring acts as an electron-donating group, which can influence the molecule's reactivity in cycloaddition processes. For example, in Diels-Alder reactions where the indole system acts as the diene, this electron-donating substituent can affect the reaction rate and regioselectivity. nih.gov Similarly, in [3+2] cycloadditions, the electronic nature of the indoline core is critical for controlling the interaction with the 1,3-dipole. The ability to tune the electronic properties of the indoline scaffold through substituents like the 5-carbamate group makes it a versatile platform for exploring diverse cycloaddition pathways to generate novel, complex heterocyclic systems.
Material Science and Polymer Chemistry Applications
A review of current scientific literature indicates that while this compound is a valuable building block in medicinal and synthetic chemistry, its direct application in the fields of material science and polymer chemistry is not a primary focus of research at this time. Its utility is predominantly centered on the synthesis of discrete small molecules for biological applications rather than the construction of polymeric or material systems. bldpharm.com
Conclusion and Future Directions in Tert Butyl Indolin 5 Ylcarbamate Research
Summary of Key Synthetic Advancements and Biological Insights
The exploration of tert-butyl indolin-5-ylcarbamate and its derivatives has yielded significant progress in both synthetic methodologies and understanding their biological potential. Synthetically, the indoline (B122111) scaffold has been a focus of medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a common strategy, allowing for controlled functionalization of the heterocyclic ring. researchgate.net
Key synthetic strategies often involve the reduction of corresponding indole (B1671886) precursors, which can present challenges such as harsh reaction conditions. researchgate.net To circumvent these issues, flow processes have been developed for the synthesis of indoline derivatives, avoiding the isolation of potentially unstable intermediates. researchgate.net The introduction of the carbamate (B1207046) moiety, specifically the tert-butyl carbamate, is typically achieved through standard protection protocols using di-tert-butyl dicarbonate.
From a biological perspective, indoline carbamates have demonstrated a wide array of activities. A significant area of investigation has been their role as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.govacs.org Studies have shown that the introduction of carbamate groups at various positions on the indoline ring can confer both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.govacs.org Furthermore, these compounds have exhibited antioxidant properties, which is also relevant to the multifactorial nature of Alzheimer's disease. nih.govacs.org
Beyond neurodegenerative diseases, indoline carbamates have been investigated for their anti-inflammatory effects. nih.gov Research has indicated that these compounds can reduce pro-inflammatory mediators in macrophages and in animal models of lung injury. nih.gov The mechanism of action appears to involve the inhibition of key signaling pathways such as p38 MAPK and NF-κB. nih.gov This anti-inflammatory potential suggests therapeutic applications in a range of chronic inflammatory conditions. nih.gov
The indoline core has also been a scaffold for the development of antiparasitic agents, with derivatives showing activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. researchgate.net Additionally, the broader indole and indoline class of compounds has been explored for antiviral, particularly against Hepatitis C virus, and anticancer activities. nih.govnih.gov
The following table summarizes the key biological activities investigated for indoline carbamate derivatives:
| Biological Target/Activity | Disease Area | Key Findings |
| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Alzheimer's Disease | Carbamate substitution on the indoline ring confers inhibitory activity. nih.govacs.org |
| Antioxidant Activity | Alzheimer's Disease | Compounds show radical scavenging and cytoprotective effects. nih.govacs.org |
| Anti-inflammatory Activity | Inflammatory Diseases | Reduction of pro-inflammatory cytokines via inhibition of p38 MAPK and NF-κB pathways. nih.gov |
| Antiparasitic Activity | Human African Trypanosomiasis | Indoline-2-carboxamides identified as inhibitors of Trypanosoma brucei. researchgate.net |
| Anticancer Activity | Cancer | Indoline core is a versatile scaffold for designing anticancer drugs targeting various molecular targets. nih.gov |
| Antiviral Activity | Viral Infections (e.g., HCV) | Indole derivatives serve as a key pharmacophore in the synthesis of potent antiviral agents. nih.gov |
Emerging Research Avenues for Functionalized Indoline Carbamates
The versatility of the indoline scaffold continues to open new avenues for research. One emerging area is the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets implicated in a complex disease. nih.gov This approach is particularly relevant for neurodegenerative diseases like Alzheimer's, where targeting both cholinergic deficiency and oxidative stress with a single compound is a promising strategy. nih.govacs.org
The exploration of indoline carbamates as modulators of protein-protein interactions is another promising direction. The indoline core can serve as a rigid scaffold to present functional groups in a specific spatial orientation, making it suitable for disrupting pathological protein-protein interactions.
Furthermore, the application of novel synthetic methodologies, such as C-H activation, could lead to more efficient and diverse functionalization of the indoline ring. acs.org This would enable the synthesis of novel derivatives with potentially improved potency and selectivity. The use of computational modeling and in silico screening will also play a crucial role in identifying new biological targets and designing novel indoline carbamate-based inhibitors.
Challenges and Opportunities in Drug Discovery and Development
Despite the promising biological activities, the development of indoline carbamates into clinically successful drugs faces several challenges. One of the primary hurdles is achieving the desired pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, metabolic stability, and appropriate brain penetration for central nervous system targets. researchgate.net
Another challenge lies in ensuring target selectivity to minimize off-target effects and potential toxicity. The structural similarity of the indoline core to endogenous molecules can lead to interactions with multiple receptors and enzymes. Therefore, careful optimization of the substituents on the indoline ring is crucial to achieve the desired selectivity profile.
However, these challenges also present significant opportunities. The rich chemical space of functionalized indolines provides a vast playground for medicinal chemists to design and synthesize novel compounds with tailored properties. The growing understanding of the pathophysiology of various diseases is revealing new biological targets for which indoline carbamates could be effective modulators.
The opportunity to develop multi-target drugs from the indoline carbamate class is particularly noteworthy, as this strategy holds the potential to provide more effective treatments for complex diseases. nih.gov Furthermore, the potential to repurpose existing indoline-based compounds for new therapeutic indications is an area ripe for exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl indolin-5-ylcarbamate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via carbamate protection of indoline derivatives using tert-butyl carbamate under basic conditions. For example, a Pd-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) may be employed to introduce the carbamate group . Optimize yields by controlling stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl carbamate) and reaction time (12–24 hours at 80–100°C). Monitor progress via TLC or HPLC .
- Safety : Use inert atmosphere (N₂/Ar) to prevent side reactions and handle intermediates in a fume hood due to potential toxicity .
Q. How should tert-Butyl indolin-5-ylcarbamate be characterized to confirm structural integrity?
- Analytical Techniques :
- NMR : Compare - and -NMR spectra with literature data for indoline carbamates. Key signals include the tert-butyl group (δ ~1.4 ppm for , δ ~28 ppm for ) and carbamate carbonyl (δ ~155 ppm for ) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .
Q. What are the stability and storage conditions for tert-Butyl indolin-5-ylcarbamate?
- Stability : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) confirm shelf life .
- Decomposition Risks : Avoid prolonged exposure to moisture or strong acids/bases, which cleave the tert-butyloxycarbonyl (Boc) group .
Advanced Research Questions
Q. How can computational modeling guide the design of tert-Butyl indolin-5-ylcarbamate derivatives with enhanced bioactivity?
- Methods :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). Focus on substituent effects at the indoline 5-position .
- DFT Calculations : Analyze electron density maps to optimize steric and electronic interactions (e.g., carbamate carbonyl polarization) .
Q. What strategies resolve contradictions in spectroscopic data for tert-Butyl indolin-5-ylcarbamate analogs?
- Case Example : If -NMR shows unexpected splitting patterns, consider:
- Dynamic Effects : Rotameric equilibria in the carbamate group may cause signal broadening. Use variable-temperature NMR to confirm .
- Impurity Analysis : LC-MS/MS can identify side products (e.g., de-Boc derivatives) .
Q. How can regioselective functionalization of the indoline ring be achieved without Boc-group cleavage?
- Experimental Design :
- Protecting Groups : Temporarily mask reactive sites (e.g., NH indoline) with acid-labile groups (e.g., Fmoc) before Boc introduction .
- Metal Catalysis : Use Pd/Cu-mediated C–H activation for direct functionalization. For example, iodination at the 4-position of indoline with NIS (N-iodosuccinimide) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
